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Compound of Interest

Compound Name: 4-Chloro-3-nitrophenylboronic acid

Cat. No.: B121859

Boronic acids, particularly arylboronic acid derivatives, represent a cornerstone of modern
organic synthesis and medicinal chemistry. Their unique ability to undergo palladium-catalyzed
Suzuki-Miyaura cross-coupling reactions has revolutionized the construction of carbon-carbon
bonds, enabling the efficient synthesis of complex biaryl systems prevalent in pharmaceuticals.
[1][2] Beyond their role as synthetic intermediates, the boronic acid moiety itself is a key
pharmacophore in several FDA-approved drugs, including the proteasome inhibitor bortezomib
(Velcade) and the B-lactamase inhibitor vaborbactam.[2][3] This is due to the boron atom's
Lewis acidity and its capacity to form stable, reversible covalent bonds with biological
nucleophiles.

4-Chloro-3-nitrophenylboronic acid is a strategically important building block within this
class. Its trifunctional nature—possessing a reactive boronic acid group for coupling, a chloro
substituent, and a nitro group—offers medicinal chemists a versatile scaffold for molecular
elaboration. The electronic properties conferred by the chloro and nitro substituents
significantly influence the molecule's reactivity and provide multiple handles for subsequent
chemical transformations, making it a valuable precursor in the development of novel
therapeutic agents, particularly in oncology.[1] This guide provides a detailed examination of its
structure, properties, synthesis, and applications for researchers in drug discovery and
chemical development.

Core Molecular Structure and Physicochemical
Properties
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The foundation of 4-Chloro-3-nitrophenylboronic acid's utility lies in its distinct molecular
architecture. The phenyl ring is substituted at positions 1, 3, and 4, creating a specific
electronic and steric environment that dictates its chemical behavior.

Key ldentifiers:

IUPAC Name: (4-chloro-3-nitrophenyl)boronic acid[4]

CAS Number: 151169-67-4[1][4][5]

Molecular Formula: CeHsBCINOa4[1][4]

Molecular Weight: 201.37 g/mol [1][4]

dot digraph "Molecule_Structure” { graph [layout=neato, overlap=false, splines=true,
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fontcolor="#EA4335"]; H_OL1 [label="H", fontcolor="#202124"]; O2 [label="0O",
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[arrowhead=none, style=invis]; center -- p2 [arrowhead=none, style=invis]; } Caption: 2D
Structure of 4-Chloro-3-nitrophenylboronic acid.

Physicochemical Data Summary:

Property Value Source(s)
White to light yellow crystalline

Appearance [1]
powder

Melting Point 275 °C (decomposes) [1][6]

Solubility Soluble in DMSO [7]

SMILES OB(0O)C1=CC(=C(Cl)C=C1)=0 [4]
LQCCRPUZTXKDGB-

InChIKey [4][8]

UHFFFAOYSA-N

Elucidation of Structure: Spectroscopic and Solid-
State Insights

A comprehensive understanding of a molecule's structure requires analysis beyond its 2D
representation. Spectroscopic techniques and solid-state characterization provide critical
insights into its electronic environment and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The aromatic region of the proton NMR spectrum is expected to show three distinct
signals corresponding to the protons on the phenyl ring. Due to the substitution pattern,
complex splitting (doublets and doublets of doublets) would be anticipated, with chemical
shifts influenced by the electron-withdrawing effects of the nitro and chloro groups and the
boronic acid moiety.

e 13C NMR: The carbon spectrum will display six signals for the aromatic carbons. The carbon
atom attached to the boron (C1) will appear at a characteristic downfield shift. The carbons
bonded to the electron-withdrawing chloro (C4) and nitro (C3) groups will also be
significantly deshielded.
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Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present:

e O-H Stretch: A broad absorption band is expected in the range of 3200-3600 cm~1,
characteristic of the hydroxyl groups of the boronic acid, often participating in hydrogen
bonding.

e N-O Stretch (Nitro Group): Two strong, sharp absorption bands are anticipated: one for the
asymmetric stretch (approx. 1520-1560 cm~1) and one for the symmetric stretch (approx.
1345-1385 cm™1).

o B-O Stretch: A strong band typically appears in the 1310-1380 cm~1 region.

o C-CI Stretch: A moderate to strong absorption is expected in the 1000-1100 cm~1 range.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and can reveal structural information through
fragmentation patterns. For this compound, the predicted monoisotopic mass is 201.00002 Da.
[8] High-resolution mass spectrometry would show a characteristic isotopic pattern for the
presence of one chlorine atom (3°CI/3”Cl ratio of approximately 3:1).

Solid-State Structure and Crystallography

While specific crystal structure data for this exact molecule is not readily available in public
databases, phenylboronic acids commonly exist as hydrogen-bonded dimers or trimers
(boroximes) in the solid state.[9] This self-assembly is driven by intermolecular hydrogen bonds
between the hydroxyl groups of the boronic acid moieties. In the case of 4-Chloro-3-
nitrophenylboronic acid, additional intermolecular interactions, such as tt-1t stacking between
the electron-deficient phenyl rings and interactions involving the nitro and chloro groups, are
likely to influence the crystal packing, similar to what is observed in related structures like 4-
chloro-3-nitrobenzamide.[10]

Synthesis, Reactivity, and Core Applications

The utility of 4-Chloro-3-nitrophenylboronic acid stems from its designed reactivity, enabling
its use as a versatile building block.
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Plausible Synthetic Pathways

The synthesis of substituted arylboronic acids typically follows established organometallic
routes. A common strategy involves the formation of an organometallic intermediate from an
aryl halide, which is then quenched with a boron electrophile.

Synthetic Pathway

. - . . . Target Boronic Acid
4-Chloro-3-nitroaniline Diazonium Salt Intermediate (4-Chloro-3-nitrophenylboronic acid)

Click to download full resolution via product page

An alternative involves a Grignard or organolithium reaction starting from a suitable dihalide
precursor, followed by reaction with a trialkyl borate ester and subsequent acidic workup. The
choice of route depends on the availability of starting materials and functional group
compatibility.

Key Reactions and Mechanistic Insights

Suzuki-Miyaura Cross-Coupling: This is the flagship application. The reaction proceeds via a
catalytic cycle involving a palladium(0) complex.

o Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of an aryl
halide partner.

e Transmetalation: The boronic acid (activated by a base) transfers its aryl group to the
palladium center, displacing the halide. The electron-withdrawing nitro and chloro groups on
the phenyl ring can enhance the rate of this step by increasing the Lewis acidity of the boron
atom.

o Reductive Elimination: The two organic groups on the palladium center couple and are
eliminated, forming the new biaryl C-C bond and regenerating the palladium(0) catalyst.
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This reaction's reliability and functional group tolerance make it a preferred method in drug
development for creating complex molecular architectures.[1]

Applications in Drug Discovery and Development

4-Chloro-3-nitrophenylboronic acid serves as a key intermediate in the synthesis of
pharmaceuticals, especially anti-cancer agents.[1]

o Scaffold for Derivatization: The three distinct functional groups offer orthogonal reactivity.
The boronic acid is used for Suzuki coupling, the chloro group can be displaced via
nucleophilic aromatic substitution (SrAr), and the nitro group can be readily reduced to an
aniline. This aniline derivative opens up a vast chemical space for further modification, such
as amide bond formation, sulfonylation, or diazotization.

o Electronic Modulation: The strong electron-withdrawing properties of the nitro group
significantly influence the electronic character of the phenyl ring and any molecule it is
incorporated into. This can be used to tune the binding affinity of a drug candidate to its
biological target.

e Biosensor Development: Boronic acids are known to form reversible covalent complexes
with 1,2- and 1,3-diols, a property exploited in the development of sensors for carbohydrates
and other biologically important diol-containing molecules.[1]

Experimental Protocol: A Representative Suzuki-
Miyaura Coupling

To ensure trustworthiness and provide actionable insights, the following protocol outlines a
typical Suzuki-Miyaura reaction. The causality behind each step is explained to provide a self-
validating framework.
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Objective: To synthesize 4'-methoxy-2-nitro-5-chlorobiphenyl from 4-bromoanisole and 4-
Chloro-3-nitrophenylboronic acid.

Materials:

e 4-Chloro-3-nitrophenylboronic acid (1.0 eq)

e 4-Bromoanisole (1.1 eq)

o Pd(PPhs)a (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
e Potassium Carbonate (K2COs) (3.0 eq), anhydrous

e 1,4-Dioxane and Water (4:1 v/v), degassed

o Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSOa4)
Protocol:

¢ Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar
and reflux condenser, add 4-Chloro-3-nitrophenylboronic acid (201 mg, 1.0 mmol), 4-
bromoanisole (206 mg, 1.1 mmol), Pd(PPhs)a (35 mg, 0.03 mmol), and anhydrous K2CO3
(414 mg, 3.0 mmol).

o Rationale: A flame-dried flask ensures anhydrous conditions, preventing catalyst
deactivation. K2COs is the base required to activate the boronic acid for transmetalation.
Pd(PPhs)4 is a common, efficient precatalyst for this coupling.
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o Atmosphere Control: Seal the flask with a septum and cycle between vacuum and an inert
atmosphere (Nitrogen or Argon) three times.

o Rationale: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(ll) state, so removing it
is critical for catalytic turnover.

» Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

o Rationale: A mixed solvent system is often optimal. Dioxane solubilizes the organic
reagents, while water solubilizes the inorganic base and facilitates the catalytic cycle.
Degassing the solvent further removes dissolved oxygen.

e Reaction Execution: Heat the reaction mixture to 95 °C and stir vigorously for 12-16 hours.

o Rationale: Heating provides the necessary activation energy for the reaction to proceed at
a reasonable rate.

¢ Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC)
or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (boronic
acid) is consumed.

e Aqueous Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and
transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

o Rationale: This step separates the organic product from the inorganic salts (base,
byproducts) and the aqueous solvent phase.

 Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous
MgSOa, filter, and concentrate under reduced pressure. Purify the resulting crude residue by
flash column chromatography on silica gel.

o Rationale: Brine wash removes residual water. MgSOa is a drying agent. Column
chromatography separates the desired product from unreacted starting materials and
catalyst residues.

Safety and Handling

As with any laboratory chemical, proper handling is essential.
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e Hazard Statements: 4-Chloro-3-nitrophenylboronic acid is associated with the following
GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
and H335 (May cause respiratory irritation).[5]

o Precautionary Statements: Wear protective gloves, clothing, and eye/face protection (P280).
Avoid breathing dust (P261). If on skin, wash with plenty of water (P302+P352). If in eyes,
rinse cautiously with water for several minutes (P305+P351+P338).[5][6]

o Storage: Store long-term in a cool, dry place, sealed from moisture and air.[5]

Conclusion

4-Chloro-3-nitrophenylboronic acid is more than a simple chemical reagent; it is a highly
functionalized and strategically designed building block for advanced chemical synthesis. Its
structure, characterized by the orthogonal reactivity of its boronic acid, chloro, and nitro groups,
provides a powerful platform for the construction of complex molecules. For researchers in drug
development, this compound offers a reliable starting point for generating diverse libraries of
novel compounds, particularly in the pursuit of new anti-cancer therapeutics. A thorough
understanding of its structural properties, reactivity, and handling is paramount to unlocking its
full potential in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b121859#structure-of-4-chloro-3-nitrophenylboronic-
acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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